molecular formula C24H20ClN5O2S2 B15197337 Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- CAS No. 81863-83-4

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-

Cat. No.: B15197337
CAS No.: 81863-83-4
M. Wt: 510.0 g/mol
InChI Key: KDEMCRJWMLBOIG-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenylthio methyl group at position 5 and a phenyl ring at position 3. This compound belongs to a class of triazole-thioacetamide hybrids, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and nitric oxide (NO)-donor properties .

The 4-chlorophenyl group introduces electron-withdrawing effects, which may influence receptor binding affinity, and the phenylaminocarbonyl substituent could modulate solubility and pharmacokinetic behavior .

Properties

CAS No.

81863-83-4

Molecular Formula

C24H20ClN5O2S2

Molecular Weight

510.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C24H20ClN5O2S2/c25-17-11-13-20(14-12-17)33-15-21-28-29-24(30(21)19-9-5-2-6-10-19)34-16-22(31)27-23(32)26-18-7-3-1-4-8-18/h1-14H,15-16H2,(H2,26,27,31,32)

InChI Key

KDEMCRJWMLBOIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The 1,2,4-triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. For example, 4-chlorobenzoic acid is esterified to methyl 4-chlorobenzoate, which undergoes hydrazinolysis to yield 4-chlorobenzohydrazide. Subsequent treatment with carbon disulfide (CS₂) in alkaline ethanol generates a potassium dithiocarbazate salt, which cyclizes under acidic conditions (H₂SO₄, 0°C) to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Optimization Insight : Cyclization in 1,2-dichloroethane/water at −2°C minimizes side reactions, achieving 81% yield for the thiol intermediate.

Functionalization of the Triazole Core

Introduction of the (4-Chlorophenyl)thio)methyl Group

The thiol group at position 2 of the triazole is alkylated with (4-chlorophenyl)methyl bromide. In a representative procedure, the thiol intermediate (5 mmol) is reacted with (4-chlorophenyl)methyl bromide (5.5 mmol) in acetonitrile, using triethylamine (7 mmol) as a base. The mixture is stirred at 60°C for 12 hours, yielding 5-((4-chlorophenyl)thio)methyl)-1,3,4-thiadiazole after column chromatography (petroleum ether/ethyl acetate, 3:1).

Critical Parameter : Excess alkylating agent (10–15%) ensures complete substitution, avoiding residual thiol impurities.

Installation of the 4-Phenyl Substituent

A Ullmann-type coupling introduces the phenyl group at position 4. The triazole intermediate (1 equiv), iodobenzene (1.2 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) are heated in DMF at 110°C for 24 hours under argon. This affords the 4-phenyl-1,2,4-triazole derivative in 68% yield after silica gel purification.

Synthesis of the Acetamide-Thioether Moiety

Thioether Formation at Position 3

The triazole’s remaining thiol group at position 3 undergoes nucleophilic displacement with chloroacetamide. A solution of the triazole (1 equiv) and chloroacetamide (1.5 equiv) in DMF is treated with K₂CO₃ (2 equiv) at 80°C for 6 hours. The product, 2-((triazol-3-yl)thio)acetamide, is isolated in 75% yield.

Side Reaction Mitigation : Strict temperature control prevents over-alkylation or hydrolysis of the acetamide.

N-(Phenylaminocarbonyl) Functionalization

The terminal amine of the acetamide is acylated using phenyl isocyanate. To a solution of 2-((triazol-3-yl)thio)acetamide (1 equiv) in dry THF, phenyl isocyanate (1.2 equiv) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 12 hours, yielding the target compound after recrystallization from ethanol/water (62% yield).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 9H, Ar-H), 4.32 (s, 2H, SCH₂), 3.88 (s, 2H, COCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S).

Alternative Synthetic Routes and Comparative Analysis

Click Chemistry Approach

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) assembles the triazole core. An alkyne-functionalized acetamide is reacted with an azide-bearing (4-chlorophenyl)thioether in the presence of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in DMF/H₂O (4:1). This one-pot method achieves 70% yield but requires stringent exclusion of oxygen.

Solid-Phase Synthesis

Immobilization of the triazole precursor on Wang resin enables sequential functionalization. After cleavage with TFA/H₂O (95:5), the target compound is obtained in 58% yield, albeit with lower purity (82% by HPLC).

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

A tubular flow reactor (TFR) system enhances throughput for the triazole cyclization step. Residence time of 30 minutes at 100°C and 10 bar pressure increases yield to 85% while reducing byproduct formation.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 kg/kg (batch) vs. 18 kg/kg (flow).
  • E-Factor : 28 (batch) vs. 15 (flow).

Challenges and Troubleshooting

Epimerization During Acylation

The N-(phenylaminocarbonyl) group may induce racemization if chiral centers are present. Using non-polar solvents (toluene) and low temperatures (0–5°C) suppresses this issue.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) resolves co-eluting impurities in final steps, achieving >98% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions under controlled conditions. The electron-withdrawing chlorine atom activates the aromatic ring for attack by nucleophiles such as amines, alkoxides, or thiols.

Reaction Conditions Products Catalyst/Base
Aniline in DMF, 80°C4-Phenylamino derivativeK₂CO₃
Sodium methoxide in MeOH4-Methoxy derivativeNone
Benzylthiol in DMSO4-Benzylthio derivativeCuI

This reaction modifies the electronic and steric environment of the compound, potentially enhancing its binding affinity to biological targets .

Oxidation of Thioether to Sulfone

The thioether (-S-CH₂-) linkage undergoes oxidation to form sulfone groups, altering polarity and biological activity.

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfone derivative
mCPBADCM, 0°C to RT, 2hSulfone derivative

The sulfone group increases hydrophilicity and may improve pharmacokinetic properties.

Hydrolysis of Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Reagents Product
AcidicHCl (6M), refluxCarboxylic acid (-COOH)
BasicNaOH (2M), 70°CSodium carboxylate (-COONa)

Hydrolysis expands utility in prodrug design or further functionalization.

Alkylation of the Triazole Ring

The triazole ring’s nitrogen atoms react with alkylating agents (e.g., methyl iodide, benzyl bromide) to form quaternary ammonium salts.

Alkylating Agent Conditions Site of Alkylation
CH₃IDMF, K₂CO₃, 50°CN1 of triazole
C₆H₅CH₂BrAcetonitrile, refluxN4 of triazole

Alkylation modulates electronic properties and solubility.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocyclic systems.

Dienophile Conditions Product
PhenylacetyleneCuI, DIPEA, 100°CTriazolo-pyridine
AcetonitrileMicrowave, 120°CTriazolo-pyrimidine

These reactions enable the synthesis of complex polycyclic structures for targeted drug discovery.

Reaction Mechanisms and Biological Implications

  • Electrophilic Aromatic Substitution : The chlorophenyl group directs incoming electrophiles to meta/para positions, influencing regioselectivity.

  • Thioether Oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before sulfone.

  • Triazole Reactivity : N1 and N4 positions exhibit differential reactivity due to steric effects from the phenyl substituent.

Modifications at these sites correlate with enhanced antimicrobial and anticancer activities in derivatives.

Scientific Research Applications

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and the phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the compound from significantly increases lipophilicity, which may enhance blood-brain barrier penetration.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chlorophenyl group in the target compound contrasts with the 4-methylphenyl group in , altering electronic properties and possibly binding interactions.
  • Nitro groups (15 ) and fluorophenyl moieties () may enhance reactivity or target specificity.

Biological Activity Trends: Compounds with acetylphenyl (6a ) or thiophene () substituents demonstrate NO-donor or anti-inflammatory activities, respectively. The absence of explicit activity data for the target compound suggests a need for further pharmacological profiling.

Physicochemical Properties

  • Melting Points : Ranged from 207°C (15 ) to lower values for allyl-substituted derivatives (unreported for the target compound).
  • Spectroscopic Data : IR spectra for analog 15 confirm C=O (1667 cm⁻¹) and C=N (1534 cm⁻¹) stretches , consistent with triazole-acetamide hybrids.

Biological Activity

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound characterized by the presence of a triazole ring and various functional groups that suggest significant biological activity. This article reviews its biological properties, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H20ClN5O2S2
  • Molecular Weight : 510.0 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 8
    These properties indicate a relatively complex structure that may influence its interactions with biological targets .

The biological activity of acetamide derivatives, particularly those containing triazole moieties, is often linked to their ability to inhibit enzymes or receptors associated with disease pathways. The triazole ring is known for its antifungal and antibacterial properties, while the chlorophenyl thioether enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance:

  • Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. The presence of the thioether group in this compound may enhance its interaction with fungal enzymes, leading to increased efficacy .

Anticancer Activity

Several studies have documented the cytotoxic effects of triazole derivatives against various cancer cell lines:

  • A related study found that compounds with similar structural features exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-donating groups on aromatic rings was linked to enhanced cytotoxicity .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of acetamide derivatives on cancer cell lines using MTT assays. The results indicated that the compound demonstrated significant cytotoxicity, comparable to standard chemotherapeutics like doxorubicin:

CompoundCell LineIC50 (µg/mL)
Acetamide derivativeMCF-71.61 ± 1.92
DoxorubicinMCF-71.2 ± 0.005

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenyl and triazole rings significantly impact biological activity:

  • Substituents : Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Triazole Ring : The presence of sulfur in the triazole enhances interaction with biological targets .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this acetamide derivative to ensure high yield and purity?

The synthesis requires precise control of temperature (e.g., maintaining 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and reaction time (monitored via TLC/HPLC to avoid over-reaction) . Key steps include protecting group strategies for the thiol moieties and sequential coupling of the triazole and phenylurea units. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound from by-products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity, particularly the thioether linkages and triazole ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C₂₄H₂₀ClN₅O₂S₂) and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, especially for steric effects between the 4-chlorophenyl and phenylurea groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction mechanisms involving the triazole and thioether groups be elucidated?

  • Computational Chemistry : Density Functional Theory (DFT) simulations model transition states for thioether bond formation and triazole ring closure .
  • Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack of the thiol group) .
  • Isotopic Labeling : Use ³⁵S-labeled reagents to trace sulfur incorporation pathways .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate bioactive motifs .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase or bacterial topoisomerase IV) to explain divergent activities .
  • In Vitro Assays : Compare cytotoxicity across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

  • Environmental Simulation : Use HPLC-MS/MS to track degradation products in aqueous solutions under UV light or microbial exposure .
  • Partition Coefficient Analysis : Measure logP values to predict bioaccumulation in soil or aquatic systems .
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) to assess ecological risks .

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